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Compound of Interest

Compound Name: 2,4-Octanedione

Cat. No.: B081228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-octanedione, a (3-diketone of
significant interest in chemical synthesis and medicinal chemistry. This document details its
physicochemical properties, spectroscopic data, synthesis, reactivity, and potential
applications, with a focus on providing actionable information for laboratory and research

settings.

Physicochemical Properties

2,4-Octanedione is a solid organic compound.[1] Its key physicochemical properties are
summarized in the table below for easy reference.
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Property Value Unit Source
Molecular Formula CsH1402 [21[3114]

Molecular Weight 142.20 g/mol [2]

CAS Number 14090-87-0 [2]

Appearance Solid [1]

Boiling Point 97-99 (at 27 mmHg) °C [5]
Density 0.923 g/cm3 [5]
Refractive Index 1.4590 [5]

Flash Point 71 (159) °C (°F) [5]
Water Solubility 4082 (estimated) mg/L [5]

LogP (Octanol/Water
" . 1.725 (calculated) [6]
Partition Coefficient)

Spectroscopic Data

Due to keto-enol tautomerism, the spectroscopic data for 2,4-octanedione reflects the
presence of both the keto and enol forms in equilibrium. The enol form is often stabilized by
intramolecular hydrogen bonding and conjugation.

'H NMR Spectroscopy

A definitive experimental *H NMR spectrum for 2,4-octanedione is not readily available in the
public domain. However, based on the well-understood tautomerism of 3-diketones, the
following table outlines the expected proton NMR signals for both the keto and enol forms. The
relative integration of these peaks will depend on the solvent and temperature, which affect the
equilibrium position.
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Chemical Shift (5,

Tautomer Multiplicity Assignment
ppm)
Keto ~0.9 t -CHs (terminal)
~1.3 m -CH2- (butyl chain)
~1.6 m -CHz- (butyl chain)
~2.2 t -CH2-C=0
~2.3 s O=C-CHs
36 . -CHz- (methylene
between carbonyls)
Enol ~0.9 t -CHs (terminal)
~1.4 m -CH2- (butyl chain)
~1.6 m -CHz- (butyl chain)
~2.1 t =C-CHa-
~2.2 s =C-CHs
~5.6 s =CH-
~16.0 brs -OH (enolic)

3C NMR Spectroscopy

The 13C NMR spectrum of 2,4-octanedione is available and shows signals for both the keto

and enol tautomers.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-octanedione exhibits characteristic absorption bands for both the keto

and enol forms. The keto form shows two distinct C=0 stretching frequencies, while the enol

form displays a broad O-H stretch due to intramolecular hydrogen bonding, a C=0 stretch at a

lower frequency due to conjugation, and a C=C stretching vibration.

Mass Spectrometry

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b081228?utm_src=pdf-body
https://www.benchchem.com/product/b081228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry data for 2,4-octanedione is available, providing information on its
molecular weight and fragmentation pattern, which can be used for its identification.[2][4]

Synthesis and Reactivity
Synthesis

A common and effective method for the synthesis of 3-diketones like 2,4-octanedione is the
Claisen condensation, which involves the reaction of an ester with a ketone in the presence of
a strong base.[7] Another relevant synthetic approach is the alkylation of a smaller B-diketone.
Below is a detailed experimental protocol for the synthesis of a substituted (3-diketone, which
can be adapted for the preparation of 2,4-octanedione by using appropriate starting materials
(e.g., alkylation of acetylacetone with a butyl halide).

Experimental Protocol: Alkylation of a 3-Diketone (Adapted for 2,4-Octanedione Synthesis)
This protocol is based on the alkylation of pentane-2,4-dione.[8]

Materials:

Pentane-2,4-dione

e 1-lodobutane (or other butyl halide)

e Anhydrous Potassium Carbonate

e Anhydrous Acetone

e Round-bottom flask

o Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle

« Filtration apparatus

« Rotary evaporator
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« Distillation apparatus
Procedure:

e Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a
magnetic stir bar, combine pentane-2,4-dione (0.65 mol), 1-iodobutane (0.80 mol), and
anhydrous potassium carbonate (0.80 mol) in 125 mL of anhydrous acetone.[8]

o Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by
thin-layer chromatography (TLC). A typical reaction time is around 20 hours.[8]

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter
the solid potassium carbonate and potassium iodide. Wash the solid residue with additional
acetone.[8]

« |solation: Combine the filtrate and the acetone washings. Remove the acetone using a rotary
evaporator.[8]

 Purification: The resulting crude product can be purified by vacuum distillation to yield 2,4-
octanedione.
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Experimental Workflow: Alkylation of a 3-Diketone
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Alkylation of a B-Diketone Workflow

Reactivity and Keto-Enol Tautomerism

The chemistry of 2,4-octanedione is dominated by the reactivity of the 3-dicarbonyl moiety and
its existence as a mixture of keto and enol tautomers.
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The methylene protons between the two carbonyl groups in the keto form are acidic and can be
removed by a base to form a stable enolate ion. This enolate is a strong nucleophile and can
participate in various carbon-carbon bond-forming reactions.

The equilibrium between the keto and enol forms is a key feature of B-diketones. The enol form
is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding
and by conjugation of the double bond with the remaining carbony! group.

Keto-Enol Tautomerism of 2,4-Octanedione

Keto Form
quilibrium

Enol Form
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Keto-Enol Tautomerism

Applications in Research and Drug Development

The B-diketone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in
numerous biologically active compounds. While specific drug development programs centered
on 2,4-octanedione are not widely publicized, its structural features make it a valuable building
block for the synthesis of more complex molecules with potential therapeutic applications.

B-Diketones are known to be precursors for the synthesis of various heterocyclic compounds,
such as pyrazoles and isoxazoles, which are important classes of compounds in drug
discovery. They can also act as chelating agents for metal ions, a property that can be
exploited in various biological and medicinal applications. One source mentions that 2,4-
octanedione can be used as a sulfonylation reagent in organic synthesis and drug discovery.

[5]
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Role of B-Diketones in Drug Discovery
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Metal Complexes

B-Diketones in Drug Discovery

Safety and Handling

2,4-Octanedione is classified as a hazardous substance. According to the Globally
Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Statements:

e Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after
handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye
protection/face protection.[2]

e Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air
and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

o Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

» Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
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It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed
safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Octanedione (CAS:
14090-87-0)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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